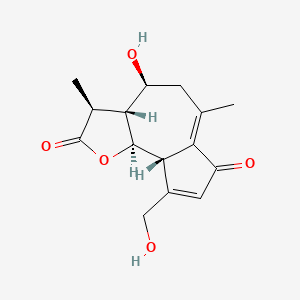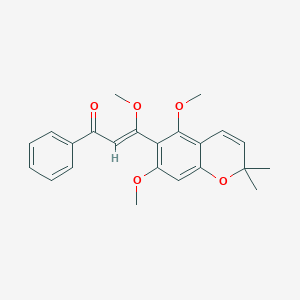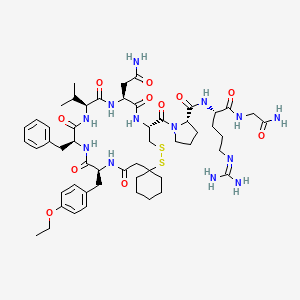
Skf 100398
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un antagonista específico del efecto antidiurético de la arginina vasopresina exógena y endógena . Este compuesto se utiliza principalmente en investigación científica para estudiar los efectos fisiológicos y farmacológicos de la arginina vasopresina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SKF 100398 implica la incorporación de residuos específicos de aminoácidos para imitar la estructura de la arginina vasopresina. La secuencia incluye { (1-Mercaptociclohexil)acetil}- {Tyr (O-Etil)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 con un puente disulfuro entre los residuos de cisteína . La síntesis se lleva a cabo típicamente utilizando técnicas de síntesis de péptidos en fase sólida, que permiten la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas rigurosas de control de calidad para asegurar la pureza y la consistencia del producto final. El compuesto se almacena generalmente en un ambiente sellado y libre de humedad para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
SKF 100398 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. El compuesto es estable en condiciones fisiológicas, pero puede modificarse químicamente para estudiar sus interacciones con diversos objetivos biológicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen grupos protectores para aminoácidos, reactivos de acoplamiento para la formación de enlaces peptídicos y agentes oxidantes para la formación de puentes disulfuro. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar que se obtenga el producto deseado.
Productos principales formados
Los productos principales formados a partir de las reacciones que involucran this compound son típicamente análogos modificados del compuesto original. Estos análogos se utilizan para estudiar las relaciones estructura-actividad e identificar los grupos funcionales clave responsables de su actividad biológica.
Aplicaciones Científicas De Investigación
SKF 100398 se utiliza ampliamente en la investigación científica para estudiar los efectos fisiológicos y farmacológicos de la arginina vasopresina. Se utiliza en diversos campos, incluidos:
Química: Para estudiar las relaciones estructura-actividad de los análogos de péptidos.
Biología: Para investigar el papel de la arginina vasopresina en la regulación del equilibrio hídrico y la presión arterial.
Medicina: Para desarrollar nuevos agentes terapéuticos para afecciones como la diabetes insípida y la hiponatremia.
Industria: Para desarrollar nuevas herramientas de diagnóstico y ensayos para detectar los niveles de arginina vasopresina
Mecanismo De Acción
SKF 100398 ejerce sus efectos antagonizando específicamente el efecto antidiurético de la arginina vasopresina. Se une a los receptores de vasopresina en los riñones, evitando que la arginina vasopresina ejerza su efecto hidrosmótico. Esto da como resultado un aumento de la producción de orina y una disminución de la reabsorción de agua en los riñones .
Comparación Con Compuestos Similares
Compuestos similares
d(CH2)5Tyr(Me)VAVP: Otro análogo de la arginina vasopresina con propiedades antagonistas similares.
d(CH2)5Tyr(Et)VAVP: Un compuesto estrechamente relacionado con ligeras modificaciones en la secuencia de aminoácidos.
Unicidad
SKF 100398 es único debido a su alta especificidad y potencia como antagonista del efecto antidiurético de la arginina vasopresina. Su estructura permite interacciones precisas con los receptores de vasopresina, lo que lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
Fórmula molecular |
C53H77N13O11S2 |
|---|---|
Peso molecular |
1136.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36-,37-,38-,39-,40-,44-/m0/s1 |
Clave InChI |
SDFJYGJKEXYVCG-ZZTMPEIHSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Pictogramas |
Irritant |
Sinónimos |
1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)- d(CH2)5(Tyr(Et)2)VAVP d(CH2)5Tyr(Et)VAVP SK and F 100398 SK and F 101498 SK and F-100398 SK and F-101498 SKF 100398 SKF 101498 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


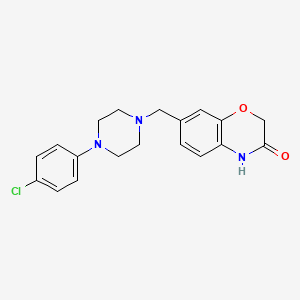
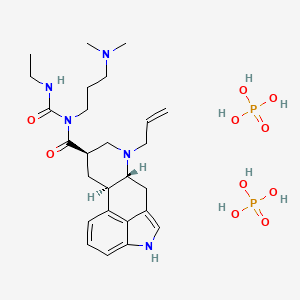
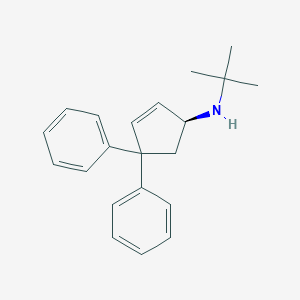


![[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)

![1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL](/img/structure/B1242933.png)

![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)
